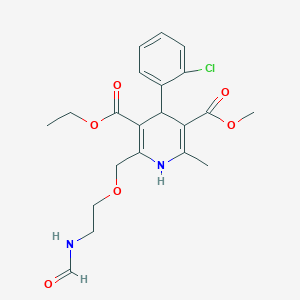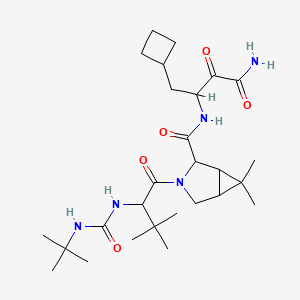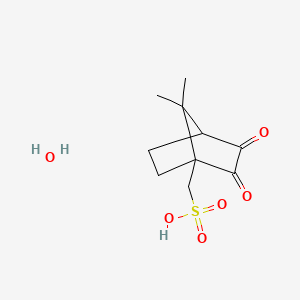
(E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a fluorinated aromatic ring and a trimethylsilylmethyl group, which can impart unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine typically involves the condensation of an amine with an aldehyde or ketone. The reaction conditions often require a dehydrating agent to drive the formation of the imine. For instance, the reaction between 4-fluoro-2-methylbenzaldehyde and trimethylsilylmethylamine under anhydrous conditions can yield the desired imine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluoro-2-methylbenzonitrile.
Reduction: Formation of 4-fluoro-2-methylphenylmethylamine.
Substitution: Formation of substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions with imines.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The fluorinated aromatic ring and trimethylsilylmethyl group can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (E)-1-(4-fluorophenyl)-N-(trimethylsilylmethyl)methanimine
- (E)-1-(4-methylphenyl)-N-(trimethylsilylmethyl)methanimine
- (E)-1-(4-fluoro-2-methylphenyl)-N-methylmethanimine
Uniqueness
(E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine is unique due to the presence of both a fluorinated aromatic ring and a trimethylsilylmethyl group. These structural features can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H18FNSi |
|---|---|
分子量 |
223.36 g/mol |
IUPAC名 |
(E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine |
InChI |
InChI=1S/C12H18FNSi/c1-10-7-12(13)6-5-11(10)8-14-9-15(2,3)4/h5-8H,9H2,1-4H3/b14-8+ |
InChIキー |
UIFLNGJKZBVSOD-RIYZIHGNSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)F)/C=N/C[Si](C)(C)C |
正規SMILES |
CC1=C(C=CC(=C1)F)C=NC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-1-naphthonitrile](/img/structure/B13403324.png)


![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)
![1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride](/img/structure/B13403347.png)






